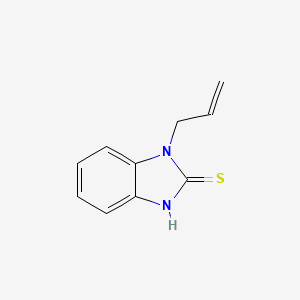

1-allyl-1H-benzimidazole-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-enyl-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h2-6H,1,7H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRIXERILCLYFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400545 | |

| Record name | 1-allyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87216-53-3 | |

| Record name | 1-allyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-allyl-1H-benzimidazole-2-thiol from o-Phenylenediamine: A Mechanistic and Methodological Whitepaper

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of the synthesis of 1-allyl-1H-benzimidazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis is presented as a robust two-step process commencing with the cyclization of o-phenylenediamine to form the 2-mercaptobenzimidazole (MBI) intermediate, followed by a regioselective S-alkylation using allyl bromide. This document elucidates the underlying reaction mechanisms, offers detailed step-by-step experimental protocols, and discusses the critical parameters that govern reaction yield and purity. Authored for researchers and drug development professionals, this paper emphasizes the causality behind experimental choices, safety protocols, and methods for structural verification, ensuring a reproducible and scalable synthesis.

Introduction: The Significance of Benzimidazole-2-thiols

Benzimidazole and its derivatives are cornerstone scaffolds in medicinal chemistry, recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.[1] The benzimidazole nucleus is a key component in naturally occurring compounds like Vitamin B12 and forms the core of numerous therapeutic agents with diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2]

Among these, the 2-mercaptobenzimidazole (MBI) subclass and its N- or S-substituted derivatives are particularly noteworthy.[3] The thione-thiol tautomerism of the MBI core allows for versatile chemical modifications, leading to compounds with a broad spectrum of biological activities, such as antimicrobial and anticonvulsant properties.[4][5] The introduction of an allyl group, as in this compound (molecular formula: C₁₀H₁₀N₂S[6]), can further modulate the compound's lipophilicity and steric profile, potentially enhancing its interaction with biological targets and making it a valuable candidate for drug discovery programs.

Overall Synthetic Strategy

The synthesis of this compound from o-phenylenediamine is efficiently achieved through a two-step sequence. This strategy isolates the formation of the core heterocyclic ring system from the subsequent functionalization, allowing for high purity and yield at each stage.

-

Step 1: Cyclocondensation. Formation of the 2-mercaptobenzimidazole (MBI) intermediate by reacting o-phenylenediamine with a thiocarbonyl source.

-

Step 2: Regioselective Alkylation. Introduction of the allyl group via a nucleophilic substitution reaction on the MBI intermediate using allyl bromide.

Caption: High-level overview of the two-step synthetic pathway.

Part 1: Synthesis of 2-Mercaptobenzimidazole (MBI) Intermediate

The initial step involves the formation of the stable benzimidazole-2-thiol ring. This reaction is a classic cyclocondensation that can be achieved using several reagents, most commonly carbon disulfide (in the presence of a base) or potassium ethyl xanthate.[7][8]

Reaction Mechanism

The reaction of o-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide proceeds through the formation of a dithiocarbamate intermediate. One of the amino groups of o-phenylenediamine attacks the electrophilic carbon of CS₂, followed by an intramolecular cyclization with the elimination of hydrogen sulfide (H₂S) to yield the thermodynamically stable benzimidazole-2-thiol.[9][10] The base plays a crucial role in facilitating the reaction and neutralizing the H₂S byproduct.[11]

Experimental Protocol

This protocol is adapted from established procedures known to provide excellent yield and purity.[7][8][12]

Table 1: Reagents and Materials for MBI Synthesis

| Reagent/Material | Formula | Mol. Wt. ( g/mol ) | Quantity | Moles | Notes |

| o-Phenylenediamine | C₆H₄(NH₂)₂ | 108.14 | 10.8 g | 0.1 | Toxic and mutagenic; handle with care. |

| Carbon Disulfide | CS₂ | 76.14 | 7.6 g (6.1 mL) | 0.1 | Highly flammable, volatile, and toxic. |

| Potassium Hydroxide | KOH | 56.11 | 5.6 g | 0.1 | Corrosive. |

| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | - | Flammable solvent. |

| Water | H₂O | 18.02 | 15 mL | - | - |

| Activated Charcoal | C | 12.01 | ~1.5 g | - | For decolorization. |

| Acetic Acid (glacial) | CH₃COOH | 60.05 | As needed | - | For acidification/precipitation. |

Step-by-Step Methodology:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (10.8 g), potassium hydroxide (5.6 g), 95% ethanol (100 mL), and water (15 mL).

-

Reagent Addition: With stirring, carefully add carbon disulfide (6.1 mL) to the mixture. Causality Note: The use of KOH and CS₂ is a common and cost-effective alternative to potassium ethyl xanthate and produces a product of equivalent quality.[7]

-

Reflux: Heat the mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Decolorization: After the reflux period, remove the flask from the heat source and cautiously add activated charcoal (~1.5 g). Return the mixture to reflux for an additional 10 minutes. Causality Note: Charcoal is added to adsorb colored impurities, resulting in a purer, off-white final product.

-

Filtration: Filter the hot reaction mixture through a fluted filter paper or a pad of Celite to remove the charcoal.

-

Precipitation: Heat the filtrate to 60-70 °C and add 100 mL of warm water. While stirring vigorously, acidify the solution with glacial acetic acid until the product fully precipitates. The pH should be approximately 6-7.

-

Isolation and Drying: Cool the mixture in an ice bath to complete crystallization. Collect the crystalline product by vacuum filtration, wash with cold water, and dry in an oven at 40-50 °C.

Expected Outcome: The procedure typically yields 12.5-13.5 g (83-90%) of 2-mercaptobenzimidazole as glistening white or off-white crystals with a melting point of 300-304 °C.[7][8]

Part 2: S-Alkylation of 2-Mercaptobenzimidazole

The second stage of the synthesis is the attachment of the allyl group to the MBI core. MBI exists in a tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms. Its ambident nucleophilic character means that alkylation can occur at either the sulfur (S-alkylation) or one of the nitrogen atoms (N-alkylation).

Mechanism and Regioselectivity

For this synthesis, S-alkylation is the desired pathway. The regioselectivity is highly dependent on the reaction conditions. In the presence of a base like KOH, MBI is deprotonated to form an anion with negative charge density on both sulfur and nitrogen. Sulfur, being a softer nucleophile, preferentially attacks the soft electrophilic carbon of allyl bromide (Pearson's HSAB principle).

Kinetic studies have demonstrated that selective S-alkylation can be achieved by using a limited quantity of allyl bromide in a two-phase aqueous/organic medium.[13][14] Under these conditions, the formation of the S-alkylated product is kinetically favored, and N-alkylation is minimized.[15][16]

Caption: Experimental workflow for the S-alkylation of MBI.

Experimental Protocol

This protocol is based on phase-transfer methodologies designed to favor S-alkylation.[13][14]

Table 2: Reagents and Materials for S-Alkylation

| Reagent/Material | Formula | Mol. Wt. ( g/mol ) | Quantity | Moles | Notes |

| 2-Mercaptobenzimidazole | C₇H₆N₂S | 150.20 | 7.5 g | 0.05 | Synthesized in Part 1. |

| Allyl Bromide | C₃H₅Br | 120.98 | 5.5 g (4.0 mL) | 0.045 | Lachrymatory, toxic, flammable. Use in fume hood. |

| Potassium Hydroxide | KOH | 56.11 | 2.8 g | 0.05 | Corrosive. |

| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - | Volatile organic solvent. |

| Water | H₂O | 18.02 | 100 mL | - | - |

Step-by-Step Methodology:

-

Reaction Setup: In a 500 mL flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-mercaptobenzimidazole (7.5 g) and potassium hydroxide (2.8 g) in water (100 mL). Add dichloromethane (100 mL).

-

Reagent Addition: Stir the two-phase mixture vigorously. Add allyl bromide (4.0 mL) dropwise from the dropping funnel over 20-30 minutes. Causality Note: A slight sub-stoichiometric amount of allyl bromide is used to minimize potential N,S-dialkylation and ensure complete consumption of the alkylating agent, simplifying purification.[14]

-

Reaction: Maintain vigorous stirring at a controlled temperature of 30-35 °C for 2-4 hours.

-

Workup: After the reaction is complete (as determined by TLC), transfer the mixture to a separatory funnel. Separate the lower organic layer.

-

Washing: Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting crude solid from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure product.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the final compound.

Table 3: Analytical Data for this compound

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₀H₁₀N₂S |

| Molecular Weight | 190.27 g/mol [6] |

| Melting Point | ~160-165 °C (Varies with purity) |

| ¹H NMR (CDCl₃, δ ppm) | 7.20-7.80 (m, 4H, Ar-H), 5.90-6.10 (m, 1H, -CH=), 5.10-5.30 (m, 2H, =CH₂), 4.60 (d, 2H, S-CH₂-) |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~1620 (C=N), ~1490 (C=C), ~690 (C-S) |

| Mass Spec (EI) | m/z 190 (M⁺), fragments corresponding to loss of allyl group. |

Note: NMR chemical shifts are approximate; values should be confirmed with experimental data. The absence of a broad N-H peak (typically >10 ppm) and the presence of the characteristic allyl and S-CH₂ signals in the ¹H NMR spectrum confirm the desired S-alkylation.[13]

Safety and Hazard Management

Ensuring laboratory safety is paramount. The reagents used in this synthesis possess significant hazards that must be managed through proper engineering controls and personal protective equipment (PPE).

Table 4: Hazard Summary and Handling Precautions

| Reagent | GHS Hazards | Handling Precautions & PPE |

| o-Phenylenediamine | Acute toxicity, Skin sensitizer, Germ cell mutagenicity, Carcinogenicity | Handle in a fume hood. Wear nitrile gloves, lab coat, and safety glasses. Avoid creating dust. |

| Carbon Disulfide | Highly flammable, Acute toxicity (oral, dermal, inhalation), Reproductive toxicity, Organ toxicity | EXTREME FIRE HAZARD. [17] Use in a certified chemical fume hood away from all ignition sources. Use bonded and grounded containers. Wear solvent-resistant gloves, lab coat, and chemical splash goggles. |

| Allyl Bromide | Flammable liquid, Acute toxicity, Skin corrosion/irritation, Lachrymator | Handle in a fume hood. Wear appropriate gloves (e.g., Viton® or laminate), lab coat, and chemical splash goggles with a face shield.[18][19] Have an emergency eyewash and shower readily available. |

| Potassium Hydroxide | Corrosive to metals and skin, Acute oral toxicity | Causes severe skin burns and eye damage. Wear heavy-duty gloves, lab coat, and chemical splash goggles. Avoid contact with skin. |

Waste Disposal: All organic waste should be collected in a designated, labeled, halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines. Contaminated materials should be disposed of as hazardous waste.

Conclusion

This technical guide details a reliable and well-documented two-step synthesis for this compound. By first forming the 2-mercaptobenzimidazole core and then performing a controlled, regioselective S-alkylation, researchers can obtain the target molecule in high yield and purity. The causality-driven explanations for protocol steps, coupled with comprehensive characterization and safety data, provide drug development professionals with a robust framework for producing this valuable heterocyclic scaffold for further investigation and application.

References

-

Liu, B.-L., & Wang, M.-L. (2008). Kinetic Study of S-Alkylation of 2-Mercaptobenzimidazole with Allyl Bromide in a Two-Phase Medium. Industrial & Engineering Chemistry Research, 47(6), 1784–1792.

-

VanAllan, J. A., & Deacon, B. D. (1951). 2-MERCAPTOBENZIMIDAZOLE. Organic Syntheses, 31, 72.

-

ACS Publications. (n.d.). Kinetic Study of S-Alkylation of 2-Mercaptobenzimidazole with Allyl Bromide in a Two-Phase Medium.

-

Liu, B.-L., & Wang, M.-L. (n.d.). Reaction of carbon disulfide and o‐phenylene diamine by tertiary amine in the presence of potassium hydroxide. Journal of the Chinese Institute of Chemical Engineers.

-

Wang, M.-L., & Lin, S.-Y. (n.d.). HOMOGENEOUS REACTION OF CARBON DISULFIDE AND o-PHENYLENE DIAMINE IN THE PRESENCE OF POTASSIUM HYDROXIDE. Journal of the Chinese Chemical Society.

-

ResearchGate. (n.d.). Reaction of o-phenylene diamine and carbon disulfide by potassium hydroxide at higher temperature.

-

Wang, M.-L., & Chen, J.-F. (1995). Reaction of Carbon Disulfide and o-Phenylenediamine Catalyzed by Tertiary Amines in a Homogeneous Solution. Industrial & Engineering Chemistry Research, 34(11), 3681–3687.

-

ACS Publications. (n.d.). Kinetic Study of S-Alkylation of 2-Mercaptobenzimidazole with Allyl Bromide in a Two-Phase Medium.

-

Airiti Library. (n.d.). Kinetic Study of S-alkylation of 2-mercaptobenzimidazole by Allyl Bromide in the Presence of Potassium Hydroxide.

-

Sigma-Aldrich. (2024). Safety Data Sheet - Allyl bromide.

-

Iraqi Journal of Science. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives.

-

Kulkarni, K. M., et al. (2016). Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Der Pharma Chemica, 8(4), 1-5.

-

International Journal of Pharmaceutical and Chemical Sciences. (2012). ONE POT SYNTHESIS OF ANTIMICROBIAL ACTIVE NEW 2-BENZIMIDAZOLESULFONAMIDE DERIVATIVES FROM 2-MERCAPTOBENZIMIDAZOLE.

-

Gurrala, S., et al. (2010). SYNTHESIS OF SOME NOVEL BIS TYPE 2-MERCAPTO BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmacy & Therapeutics, 1(2), 92-97.

-

Anandarajagopal, K., et al. (2010). 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity. Advanced Applied Science Research, 1(2), 132-138.

-

Biosynth. (n.d.). This compound.

-

Al-kazweeny, Z. R., et al. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences, 9(12), 1-13.

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Allyl Bromide.

-

International Journal of Advanced Research in Innovative Ideas in Education. (2023). Review On Synthesis Of Benzimidazole From O-phenyldiamine.

-

Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

-

ACS Publications. (n.d.). Reaction of Carbon Disulfide and o-Phenylenediamine Catalyzed by Tertiary Amines in a Homogeneous Solution.

-

Stobec. (2012). Safety Data Sheet - Allyl bromide.

-

Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 21(2), 229-237.

-

Al-Masoudi, W. A. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(1), 549-553.

-

Tiritiris, I., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1403.

-

Sigma-Aldrich. (n.d.). 1-Allyl-1H-benzimidazole-2-carbaldehyde.

-

Indian River School District. (n.d.). Safety First.

Sources

- 1. ijariie.com [ijariie.com]

- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijmrhs.com [ijmrhs.com]

- 4. hakon-art.com [hakon-art.com]

- 5. primescholars.com [primescholars.com]

- 6. biosynth.com [biosynth.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. ijptjournal.com [ijptjournal.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Kinetic Study of S-alkylation of 2-mercaptobenzimidazole by Allyl Bromide in the Presence of Potassium Hydroxide|Airiti Library 華藝線上圖書館 [airitilibrary.com]

- 17. irsd.ss7.sharpschool.com [irsd.ss7.sharpschool.com]

- 18. nj.gov [nj.gov]

- 19. stobec.com [stobec.com]

Spectroscopic characterization of 1-allyl-1H-benzimidazole-2-thiol

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-allyl-1H-benzimidazole-2-thiol

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily due to the versatile benzimidazole scaffold. Accurate structural elucidation and confirmation are paramount for its application in drug development and other advanced fields. This guide provides a comprehensive overview of the multi-faceted spectroscopic approach required for the unambiguous characterization of this molecule. We delve into the principles and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS). The discussion emphasizes the interpretation of spectral data in the context of the molecule's key structural features, including the critical thione-thiol tautomerism inherent to the 2-mercaptobenzimidazole core. This document is intended to serve as a technical resource for researchers, providing both foundational understanding and field-proven protocols for rigorous molecular characterization.

Introduction: The Significance of this compound

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, being a structural bioisostere of naturally occurring nucleotides, which allows for favorable interactions with biological macromolecules.[1] Derivatives of benzimidazole-2-thiol, in particular, have demonstrated a wide array of biological activities, including antiparasitic, antibacterial, and antifungal properties.[2][3] The introduction of an allyl group at the N-1 position creates a valuable synthetic handle for further molecular elaboration and can modulate the compound's pharmacokinetic and pharmacodynamic profile.

Given its potential, the precise structural verification of this compound is a non-negotiable prerequisite for any subsequent research. Spectroscopic analysis provides the definitive evidence of its chemical identity, purity, and isomeric form. A crucial aspect of this characterization is addressing the potential for thione-thiol tautomerism, an equilibrium between two isomeric forms that can significantly influence the molecule's chemical reactivity and biological interactions.[4][5] Computational and experimental studies consistently show that for 2-mercaptobenzimidazole and its N-substituted derivatives, the thione form is the predominant tautomer in both solid and solution phases.[5][6][7]

Molecular Structure and Thione-Thiol Tautomerism

The characterization of this molecule hinges on understanding the equilibrium between its two tautomeric forms: the thione form (1-allyl-1H-benzimidazole-2-thione) and the thiol form (1-allyl-2-mercapto-1H-benzimidazole). Each spectroscopic technique provides unique clues to identify the dominant species.

Caption: Thione-thiol tautomeric equilibrium of the target molecule.

Multi-Technique Spectroscopic Analysis

A singular analytical technique is insufficient for complete characterization. A synergistic approach, integrating data from NMR, FT-IR, UV-Vis, and Mass Spectrometry, is essential for a self-validating and trustworthy structural assignment.

Caption: A generalized workflow for spectroscopic structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

3.1.1. ¹H NMR Spectroscopy: Mapping the Protons

-

Causality: ¹H NMR provides precise information on the chemical environment, number, and connectivity of protons. The chemical shift (δ) of a proton is highly sensitive to shielding and deshielding effects from neighboring atoms and functional groups.

-

Expected Signals:

-

Benzimidazole Ring (Aromatic Region): Protons on the fused benzene ring are expected to appear as multiplets between δ 7.0 and 7.8 ppm.[8] The specific pattern depends on the substitution, but for the unsubstituted benzene portion, two sets of signals are typical.[4]

-

Allyl Group: This group gives rise to three distinct signals:

-

A doublet for the two protons adjacent to the nitrogen (-N-CH₂-), typically around δ 4.7-5.0 ppm.[8]

-

A multiplet for the internal vinyl proton (-CH=CH₂), expected around δ 5.5-6.0 ppm.

-

Two distinct signals (doublet of doublets) for the terminal vinyl protons (=CH₂), appearing between δ 4.8 and 5.2 ppm.[8]

-

-

N-H Proton: The presence of a broad singlet in the downfield region (δ 10.0-13.0 ppm) is a strong indicator of the N-H proton of the thione tautomer.[3][4] This signal's broadness is due to quadrupole broadening and chemical exchange. Its disappearance upon adding a drop of D₂O to the NMR tube provides definitive confirmation.

-

3.1.2. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

-

Causality: ¹³C NMR maps the unique carbon environments in the molecule. The chemical shift of the C=S carbon is a key diagnostic signal for identifying the thione tautomer.

-

Expected Signals:

-

C=S Carbon (Thione): This is the most diagnostic signal. The carbon of the thiocarbonyl group is significantly deshielded and appears far downfield, typically in the range of δ 165-180 ppm.[4] The observation of a signal in this region is compelling evidence for the thione form.

-

Benzimidazole Carbons: Aromatic carbons will appear between δ 110 and 145 ppm. The two carbons fused to both rings (C3a/C7a) are typically found around δ 130-140 ppm, while the other carbons of the benzene ring appear between δ 110-125 ppm.[9][10]

-

Allyl Carbons: The three carbons of the allyl group will be observed in the aliphatic and alkene regions of the spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Causality: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations (stretching, bending).

-

Key Vibrational Bands:

-

N-H Stretch: A broad absorption band in the range of 3100-3450 cm⁻¹ is characteristic of the N-H stretching vibration, strongly supporting the presence of the thione tautomer.[4][11]

-

C-H Stretches: Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic (allyl) C-H stretching appears just below 3000 cm⁻¹.[8]

-

C=N and C=C Stretches: Strong absorptions in the 1550-1650 cm⁻¹ region correspond to the C=N stretching of the imidazole ring and C=C stretching of the aromatic and allyl groups.[1]

-

C=S Stretch (Thione): The thiocarbonyl group typically shows a medium to weak absorption band in the 1150-1300 cm⁻¹ region. This peak can sometimes be difficult to assign definitively but its presence is corroborative evidence for the thione structure.

-

UV-Visible (UV-Vis) Spectroscopy

-

Causality: UV-Vis spectroscopy probes the electronic transitions within the molecule, specifically the π → π* and n → π* transitions of the conjugated benzimidazole system.

-

Expected Absorptions: Benzimidazole derivatives typically exhibit two or three strong absorption bands in the UV region. For N-substituted benzimidazoles, characteristic absorption maxima (λ_max) are generally observed around 250 nm and 280-300 nm, corresponding to the electronic transitions within the heterocyclic chromophore.[12][13]

Mass Spectrometry (MS)

-

Causality: Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Impact (EI) is a common ionization method for such molecules.

-

Expected Ions:

-

Molecular Ion (M⁺): The spectrum should show a clear molecular ion peak corresponding to the exact mass of C₁₀H₁₀N₂S (190.27 g/mol ). This is often the base peak, indicating the stability of the benzimidazole ring system.[14]

-

Fragmentation: Common fragmentation pathways for N-substituted benzimidazoles involve the cleavage of the substituent group. A prominent fragment corresponding to the loss of the allyl radical (•C₃H₅) would be expected, resulting in an ion at m/z 149.

-

Summary of Spectroscopic Data

The following table summarizes the expected key data points for the confirmation of this compound, assuming the predominant thione tautomer.

| Technique | Feature | Expected Observation | Structural Implication |

| ¹H NMR | Aromatic Protons | Multiplets, δ 7.0-7.8 ppm | Benzene ring of benzimidazole |

| Allyl Protons | 3 distinct signals, δ 4.7-6.0 ppm | Confirms N-allyl substitution | |

| N-H Proton | Broad singlet, δ 10.0-13.0 ppm | Confirms thione tautomer | |

| ¹³C NMR | C=S Carbon | Singlet, δ 165-180 ppm | Definitive evidence for thione tautomer |

| Aromatic Carbons | Signals, δ 110-145 ppm | Benzimidazole carbon skeleton | |

| FT-IR | N-H Stretch | Broad band, 3100-3450 cm⁻¹ | Confirms thione tautomer |

| C=N / C=C Stretches | Strong bands, 1550-1650 cm⁻¹ | Aromatic & imidazole rings | |

| UV-Vis | λ_max | ~250 nm, ~280-300 nm | Benzimidazole chromophore |

| MS (EI) | Molecular Ion (M⁺) | m/z = 190 | Confirms molecular formula C₁₀H₁₀N₂S |

| Fragmentation | Loss of allyl (m/z 149) | Confirms N-allyl substitution |

Experimental Protocols

Trustworthiness through Reproducibility: The following are standardized protocols. Instrument parameters may need optimization based on the specific spectrometer used.

5.1. NMR Spectroscopy Protocol

-

Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile protons like N-H.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be required.

-

D₂O Exchange (for ¹H NMR): After acquiring the initial ¹H spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. Observe the disappearance of the N-H proton signal.

5.2. FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the crystalline sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample chamber beforehand for automatic subtraction.

5.3. UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile). From the stock, prepare a final solution with a concentration that results in an absorbance between 0.1 and 1.0 AU.

-

Data Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (as the reference) and the other with the sample solution. Scan the absorbance from approximately 200 to 600 nm.

5.4. Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via direct insertion probe (for solids) or after dissolution in a suitable volatile solvent for injection.

-

Ionization: Use Electron Impact (EI) ionization, typically at 70 eV.

-

Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-400).

Conclusion

The structural characterization of this compound requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy serve to define the carbon-hydrogen framework, while FT-IR confirms the presence of key functional groups. Crucially, specific signals in both NMR (downfield N-H proton, C=S carbon) and FT-IR (N-H stretch) spectra provide converging and definitive evidence for the predominance of the thione tautomer. Mass spectrometry validates the molecular weight and formula, while UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. This integrated analytical approach ensures a high degree of confidence in the structural assignment, providing a solid and trustworthy foundation for further research and development.

References

-

ResearchGate. (n.d.). UV-visible spectrums of benzimidazole derivatives. Retrieved from [Link]

-

Bukin, V., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules. Available at: [Link]

-

Semantic Scholar. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules. Available at: [Link]

-

NIST. (n.d.). 1H-Benzimidazole. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical UV–VIS absorption spectra of molecules. Retrieved from [Link]

-

Al-Masoudi, W. A. (2017). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Stoyanov, S., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. Available at: [Link]

-

Semantic Scholar. (n.d.). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. Retrieved from [Link]

-

Mustafa J. Salih, et al. (2021). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal. Mustansiriyah Journal of Science. Available at: [Link]

-

Corzo, J., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Magnetochemistry. Available at: [Link]

-

ResearchGate. (n.d.). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. Retrieved from [Link]

-

SciSpace. (1993). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. Retrieved from [Link]

-

University of Wisconsin. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). 1H-Benzimidazole Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2017). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Available at: [Link]

-

SciSpace. (2017). Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (2017). Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl Thiomethyl Motif. Available at: [Link]

-

ResearchGate. (2017). (PDF) Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl Thiomethyl Motif. Available at: [Link]

-

DergiPark. (2021). Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydrate Molecule. Available at: [Link]

-

Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

NIST. (n.d.). 1H-Benzimidazole IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Ruthenium-Catalyzed Dehydrogenative Condensation of Aldehydes and 1,2-Diamines to Benzimidazoles. Retrieved from [Link]

-

Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of benzimidazole salt 2e in CDCl 3. Retrieved from [Link]

-

National Institutes of Health. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectra for 2-aryl-1-arylmethyl-1H-benzimidazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydrate Molecule. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. scispace.com [scispace.com]

Spectroscopic Blueprint of 1-Allyl-1H-benzimidazole-2-thiol: A Technical Guide for Researchers

Foreword: Unveiling the Molecular Signature

In the landscape of medicinal chemistry and materials science, the benzimidazole scaffold remains a cornerstone of innovation. Its derivatives are integral to a multitude of pharmacologically active agents and functional materials. Among these, 1-allyl-1H-benzimidazole-2-thiol stands out as a versatile building block, offering a unique combination of a rigid heterocyclic core and a reactive allylic side chain. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and synthesis.

This technical guide provides an in-depth exploration of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of this compound. Moving beyond a mere cataloging of peaks, this document elucidates the rationale behind the spectral features, offering insights grounded in established principles of spectroscopy and organic chemistry. It is designed to serve as a practical resource for researchers, enabling confident identification, characterization, and quality control of this important heterocyclic compound.

Molecular Structure and Synthetic Strategy

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's architecture. This compound possesses a fused bicyclic system consisting of a benzene ring and an imidazole ring, with an allyl group attached to one of the nitrogen atoms and a thione group at the 2-position. It's important to note the existence of thione-thiol tautomerism in benzimidazole-2-thiol precursors. However, N-alkylation, such as with an allyl group, typically favors the thione tautomer.

Diagram 1: Molecular Structure of this compound

An In-Depth Technical Guide to 1-allyl-1H-benzimidazole-2-thiol: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-allyl-1H-benzimidazole-2-thiol, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and expert insights into the synthesis, characterization, and potential applications of this molecule.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole and its derivatives are a cornerstone in the field of medicinal chemistry, forming the structural core of numerous biologically active compounds. Their structural similarity to purine nucleosides allows them to interact with various biopolymers, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties. The subject of this guide, this compound, incorporates key functional groups—an N-allyl substituent and a C2-thiol group—that impart unique reactivity and open avenues for diverse applications.

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a two-step process commencing with the N-alkylation of a suitable benzimidazole precursor, followed by thionation.

Experimental Protocol: Synthesis of this compound

Step 1: N-Allylation of 2-chlorobenzimidazole

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorobenzimidazole in anhydrous acetone.

-

Add potassium carbonate (K₂CO₃) to the solution to act as a base.

-

To this stirring suspension, add allyl bromide dropwise at room temperature.

-

Allow the reaction to stir at room temperature for 24 hours, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, remove the inorganic salts by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure to yield crude 1-allyl-2-chlorobenzimidazole.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure intermediate.

Step 2: Thionation to Yield this compound

-

Dissolve the purified 1-allyl-2-chlorobenzimidazole in ethanol.

-

Add a sulfur source, such as sodium sulfide (Na₂S) or thiourea, to the solution.

-

Reflux the reaction mixture for several hours, again monitoring by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water to precipitate the product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with copious amounts of cold water to remove any remaining inorganic impurities.

-

Dry the purified this compound in a vacuum oven.

Expert Rationale for Experimental Choices:

-

Base Selection: Potassium carbonate is an ideal base for the N-alkylation as it is sufficiently strong to deprotonate the benzimidazole nitrogen, facilitating nucleophilic attack on the allyl bromide, yet mild enough to prevent side reactions.

-

Solvent Choice: Acetone is an excellent solvent for the alkylation step due to its polarity and ability to dissolve the reactants while remaining inert. Ethanol is employed for the thionation step as it readily dissolves the intermediate and has an appropriate boiling point for reflux conditions.

-

Sulfur Source: Sodium sulfide and thiourea are effective and commonly used reagents for introducing a thiol group onto heterocyclic systems.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is crucial for its identification and use in further research.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂S | |

| Molecular Weight | 190.27 g/mol | |

| CAS Number | 87216-53-3 | |

| Appearance | Solid | |

| Melting Point | 193-197 °C (for the related 1-methyl derivative) | |

| Solubility | Soluble in DMSO and other polar organic solvents | General knowledge based on similar structures |

Spectroscopic Analysis

While specific spectra for this compound are not provided by major chemical suppliers, the expected spectroscopic data can be inferred from the analysis of closely related benzimidazole-2-thiol derivatives.

-

¹H NMR: The spectrum is expected to show characteristic signals for the allyl group protons, including a multiplet for the vinyl CH, a doublet for the terminal CH₂, and a doublet for the N-CH₂ protons. The aromatic protons of the benzimidazole ring will appear as multiplets in the aromatic region. A broad singlet corresponding to the N-H/S-H proton is also anticipated, with its chemical shift being solvent-dependent. For related compounds, the N-H proton of the thione tautomer appears around δ 12.20 ppm in DMSO-d₆.[1]

-

¹³C NMR: The spectrum will display signals for the three carbons of the allyl group, the aromatic carbons of the benzimidazole ring, and a characteristic downfield signal for the C=S carbon of the thione tautomer, typically observed around 169 ppm in similar structures.[1]

-

FT-IR: Key infrared absorption bands are expected for the N-H stretching vibration (as a broad band), aromatic C-H stretching, C=N stretching of the imidazole ring, and a strong C=S stretching vibration, confirming the presence of the thione tautomer.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 190.27.

Thiol-Thione Tautomerism: A Key Chemical Feature

A critical aspect of the chemistry of 2-mercaptobenzimidazoles is the existence of thiol-thione tautomerism. The equilibrium between the thiol (aromatic) and thione (non-aromatic) forms is influenced by factors such as the solvent and physical state. In the solid state and in polar solvents, the thione form is generally the predominant tautomer, as evidenced by X-ray crystallography and NMR studies of related compounds.[1] This is a crucial consideration for understanding the reactivity and biological interactions of this molecule.

Caption: Tautomeric equilibrium of this compound.

Potential Applications in Research and Development

The unique structural features of this compound make it a compound of interest in several scientific domains.

-

Corrosion Inhibition: Benzimidazole derivatives, particularly those containing sulfur atoms, are well-documented as effective corrosion inhibitors for various metals and alloys in acidic media.[2][3][4] The nitrogen and sulfur heteroatoms can coordinate with the metal surface, forming a protective film that inhibits both anodic and cathodic reactions. The N-allyl group can further enhance this protective effect through increased surface coverage.

-

Antimicrobial Agents: The benzimidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[5][6][7][8] The thiol group can chelate metal ions essential for microbial enzyme function, and the overall lipophilicity of the molecule can be tuned for optimal cell membrane penetration.

-

Synthetic Building Block: The presence of the reactive thiol group and the terminal double bond of the allyl group makes this molecule a versatile intermediate for the synthesis of more complex heterocyclic systems with potential biological activities.

Conclusion

This compound is a heterocyclic compound with significant potential stemming from its unique combination of a benzimidazole core, an N-allyl group, and a C2-thiol functionality. While detailed experimental data for this specific molecule is sparse in publicly available literature, this guide has provided a robust framework for its synthesis, characterization, and potential applications based on established principles and data from closely related compounds. As a Senior Application Scientist, I encourage further investigation into this promising molecule to fully elucidate its properties and unlock its potential in drug discovery and materials science.

References

- Al-Baghdadi, S. B., Al-Amiery, A. A., Gaaz, T. S., & Kadhum, A. A. H. (2019). Recent advances in the use of benzimidazoles as corrosion inhibitors. Corrosion Reviews, 38(2), 99-114.

- El-Haddad, M. F., et al. (2024). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. RSC Advances, 14, 28456-28475.

- El-Haddad, M. F., et al. (2024). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. RSC Advances, 14, 28456-28475.

- Khan, I., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44047–44060.

- Lasri, M., et al. (2024). Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. RSC Advances, 14, 21183-21200.

- Al-Soud, Y. A., et al. (2016).

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 16(29), 3466-3481.

-

Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Semantic Scholar. Retrieved from [Link]

- Structure and Microbiological Activity of 1H-benzo[d]imidazole Deriv

- Husain, A., & Ajmal, M. (2019). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Acta Poloniae Pharmaceutica, 76(2), 269-277.

Sources

- 1. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the use of benzimidazoles as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules | Bentham Science [eurekaselect.com]

- 7. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. | Semantic Scholar [semanticscholar.org]

- 8. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 1-allyl-1H-benzimidazole-2-thiol in Common Solvents

An In-depth Technical Guide for the Modern Laboratory

Executive Summary

The successful application of any chemical entity in medicinal chemistry or materials science is fundamentally reliant on a thorough understanding of its physicochemical properties. Among these, solubility is a critical parameter that dictates formulation strategies, synthetic routes, and ultimate bioavailability. This guide provides a comprehensive, in-depth analysis of the solubility profile of 1-allyl-1H-benzimidazole-2-thiol, a heterocyclic compound of growing interest. We move beyond simple data reporting to explain the causality behind its solubility behavior, grounding our discussion in the principles of intermolecular forces. This document details a robust, field-proven experimental protocol for solubility determination—the equilibrium shake-flask method—and presents a quantitative analysis of the compound's solubility in a curated selection of common laboratory solvents.

Foundational Principles: Why Solubility Governs Utility

Solubility is the capacity of a solute to dissolve in a solvent to form a homogeneous system. For this compound, this property is not an abstract academic value; it is a practical gatekeeper for its application. Poor aqueous solubility can be a major hurdle in drug development, leading to low bioavailability and challenging formulation. Conversely, understanding its solubility in organic solvents is paramount for efficient synthesis, purification via crystallization, and the development of analytical methods.

The molecular architecture of this compound—possessing a rigid benzimidazole core, a weakly acidic thiol group, and a non-polar allyl chain—suggests a complex and varied solubility profile. The interplay between the polar, hydrogen-bonding capable regions and the hydrophobic hydrocarbon moiety dictates its interaction with different solvent environments. The guiding principle of "like dissolves like" serves as our initial framework: a solute's solubility is maximized in a solvent that shares similar intermolecular force characteristics (e.g., polarity, hydrogen bonding capacity).[1]

Experimental Design: The Gold Standard for Solubility Determination

To ensure the generation of reliable and reproducible data, the equilibrium shake-flask method is the universally accepted gold standard for determining thermodynamic solubility.[2] This method ensures that the solvent is fully saturated with the solute, providing a true measure of the equilibrium concentration.

Self-Validating Experimental Protocol: Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system. The inclusion of equilibration time-point checks ensures that true equilibrium has been reached, a critical factor for data trustworthiness.

Core Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a constant temperature.

Materials & Reagents:

-

This compound (CAS No: 87216-53-3), >98% purity[3]

-

Analytical grade solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Temperature-controlled orbital shaker

-

Analytical balance (± 0.1 mg)

-

Calibrated positive displacement pipettes

-

0.22 µm PTFE syringe filters

-

HPLC or UV-Vis Spectrophotometer for quantification

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess of solid this compound (approx. 50 mg) to a pre-weighed 20 mL vial. The presence of undissolved solid at the end of the experiment is essential.

-

Record the exact mass of the added solid.

-

Pipette 10.0 mL of the selected solvent into the vial.

-

Prepare three replicate vials for each solvent.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials at a moderate speed (e.g., 200 rpm) for 24 hours.[4][5]

-

After 24 hours, stop agitation and allow the vials to stand for at least 2 hours at the same constant temperature for the excess solid to sediment.

-

-

Sampling and Analysis (24h Timepoint):

-

Carefully withdraw a 1 mL aliquot from the clear supernatant. Crucial: Do not disturb the solid sediment.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate the filter membrane.

-

Prepare appropriate dilutions of the filtrate for analysis via a validated HPLC or UV-Vis method to determine the concentration.

-

-

Validation of Equilibrium:

-

Return the original vials to the orbital shaker and continue agitation for an additional 24 hours (48 hours total).

-

Repeat the sampling and analysis procedure (Step 3).

-

Trustworthiness Check: If the concentrations measured at 24 hours and 48 hours are within a narrow margin (e.g., ± 5%), equilibrium is considered to have been reached. If not, continue agitation and sampling at further 24-hour intervals.

-

Visualization of the Experimental Workflow

Sources

Tautomerism in N-substituted benzimidazole-2-thiols

An In-Depth Technical Guide to Tautomerism in N-Substituted Benzimidazole-2-thiols

Abstract

Benzimidazole-2-thiols are a cornerstone scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities.[1][2] Their chemical behavior and, consequently, their biological function are intrinsically linked to a fascinating phenomenon: thione-thiol tautomerism. This guide provides a comprehensive exploration of the tautomeric equilibrium in N-substituted benzimidazole-2-thiols, synthesizing foundational principles with advanced analytical techniques. We will delve into the structural nuances of the thione and thiol forms, the factors governing their interconversion, and the definitive spectroscopic and computational methodologies employed by researchers to characterize this dynamic equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this critical chemical property.

The Thione-Thiol Equilibrium: A Fundamental Duality

The core of this topic lies in the prototropic tautomerism between two isomeric forms: the N-substituted benzimidazole-2-thiol and its corresponding N-substituted 1,3-dihydro-benzimidazole-2-thione. This is a dynamic equilibrium where a proton migrates between the sulfur atom and a nitrogen atom of the imidazole ring.[3][4]

While both forms can exist, a preponderance of evidence from X-ray crystallography, various NMR techniques, and IR spectroscopy confirms that the thione tautomer is the predominant form in both the solid state and in solution.[3][5][6][7][8] Computational studies further corroborate these experimental findings, indicating the thione form is energetically more stable by a significant margin.[9][10]

Caption: The thione-thiol tautomeric equilibrium in N-substituted benzimidazoles.

Factors Influencing the Tautomeric Equilibrium

The position of the thione-thiol equilibrium is not static; it is a dynamic state influenced by a delicate interplay of intramolecular and intermolecular forces. Understanding these factors is paramount for predicting and controlling the behavior of these molecules in different environments, such as during formulation or within a biological system.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the tautomeric ratio. The thione tautomer, with its C=S and N-H bonds, is significantly more polar than the thiol tautomer. Consequently:

-

Polar Solvents (e.g., water, ethanol, DMSO) preferentially stabilize the thione form through hydrogen bonding and dipole-dipole interactions.[11][12][13] In these solvents, the equilibrium is shifted almost exclusively towards the thione.[11]

-

Nonpolar Solvents (e.g., cyclohexane, dioxane) can favor the less polar thiol form, although the thione often remains dominant.[12][13] In dilute solutions within nonpolar solvents, the thiol form can become more pronounced.[12]

Substituent Effects

The electronic nature of the substituent on the benzimidazole ring can subtly influence the equilibrium. Electron-withdrawing or electron-donating groups can alter the acidity of the N-H proton and the nucleophilicity of the sulfur atom, thereby shifting the equilibrium. However, in most documented cases, the influence of N-substitution is secondary to the inherent stability of the thione form.

Temperature

Temperature can affect the rate of interconversion and the position of the equilibrium. Variable Temperature NMR (VT-NMR) experiments have shown that at low temperatures, the proton exchange can be slowed, sometimes allowing for the observation of distinct signals for both tautomers.[6] As the temperature increases, the rate of exchange increases, often leading to coalesced, averaged signals.[6]

Caption: Key environmental and structural factors influencing the tautomeric balance.

Analytical Characterization: A Multi-faceted Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomerism in solution.

-

¹H-NMR: The most direct evidence for the thione form is the presence of a broad singlet for the N-H proton, typically observed in the range of δ 12.20–12.56 ppm.[5][14] This signal disappears upon the addition of deuterium oxide (D₂O) due to proton-deuterium exchange, confirming its identity as a labile proton on a nitrogen atom.[5]

-

¹³C-NMR: The chemical shift of the C2 carbon (the carbon attached to sulfur) is highly indicative. In the thione form, this carbon is a thiocarbonyl (C=S) and resonates at a characteristic downfield shift, typically around δ 168-172 ppm.[14][15] This technique is also instrumental in quantitatively assessing the tautomeric ratio in solution.[3]

-

¹⁵N-NMR: This technique provides exceptionally clear data due to the large difference in chemical shifts (ca. 100 ppm) between the imine nitrogen of the thiol form and the thioamide nitrogen of the thione form.[7] By comparing the observed shifts to those of N-methylated and S-methylated model compounds, the position of the equilibrium can be determined with high confidence.[7]

-

Advanced Techniques (NOESY, HMBC): 2D NMR experiments like NOESY and HMBC are crucial for confirming the precise location of substituents and for unambiguously assigning signals, which is especially important when regioisomerism is possible.[6][7]

| Spectroscopic Signature | Thione Tautomer (Predominant) | Thiol Tautomer (Minor) | Reference(s) |

| IR (cm⁻¹) | ~3450 (N-H stretch); ~1500 & ~1200 (Thioamide bands) | ~2550-2600 (S-H stretch, weak) | [5][14][16] |

| UV-Vis (λₘₐₓ) | 300-350 nm (n→π* transition of C=S) | < 300 nm (π→π* transition of C=N) | [17][18] |

| ¹H-NMR (δ ppm) | 12.2 - 12.6 (Broad singlet, N-H, D₂O exchangeable) | 7.0 - 8.0 (Sharp singlet, S-H, less common) | [5][14] |

| ¹³C-NMR (δ ppm) | 168 - 172 (C2, Thiocarbonyl C=S) | ~150 (C2, C=N) | [3][14][15] |

Table 1: Comparative summary of characteristic spectroscopic data for thione and thiol tautomers.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a straightforward method for observing the tautomeric equilibrium, particularly its response to solvent changes. The chromophores of the two tautomers absorb at distinct wavelengths:

-

Thione Form: Exhibits an absorption maximum (λₘₐₓ) in the 300-350 nm range, attributed to the n→π* electronic transition of the thiocarbonyl (C=S) group.[17][18]

-

Thiol Form: Absorbs at shorter wavelengths, typically below 300 nm, corresponding to the π→π* transition of the imine (C=N) group.[17]

By measuring the spectra in a series of solvents with varying polarity, one can observe a shift in the relative intensities of these bands, providing qualitative and sometimes quantitative insight into the solvent's effect on the equilibrium position.

Infrared (IR) Spectroscopy

In the solid state (e.g., KBr pellet) or in concentrated solutions, IR spectroscopy provides clear, diagnostic evidence. The spectrum of a benzimidazole-2-thiol derivative is dominated by features of the thione form:

-

A distinct N-H stretching vibration, often seen as a broad band around 3450 cm⁻¹.[5][14]

-

The absence of a weak S-H stretching band, which would be expected around 2550–2600 cm⁻¹.

-

Strong bands near 1500 cm⁻¹ and 1200 cm⁻¹, which are characteristic of the thioamide functional group.[16]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive and unambiguous evidence of the molecular structure in the solid state. Numerous crystal structures of N-substituted and unsubstituted benzimidazole-2-thiols have been resolved, and they consistently show the molecule existing in the thione tautomeric form.[5][8][19][20] Key crystallographic indicators include:

-

A C2-S bond length of ~1.68 Å, which is characteristic of a carbon-sulfur double bond (C=S).[8][20]

-

Nearly equal C2-N1 and C2-N3 bond lengths (~1.35 Å), indicating delocalization within the thioamide moiety.[8][20]

-

The localization of a hydrogen atom on one of the imidazole nitrogen atoms.[20]

Caption: A self-validating workflow for the comprehensive study of tautomerism.

Experimental Protocols: Field-Proven Methodologies

The following protocols represent standardized, self-validating workflows for the investigation of thione-thiol tautomerism.

Protocol 1: Variable Temperature (VT) ¹H-NMR Spectroscopy

Objective: To study the dynamics of proton exchange and determine the thermodynamic parameters (ΔG‡) of the tautomeric equilibrium. This protocol is based on methodologies described in the literature.[6]

Methodology:

-

Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) of the N-substituted benzimidazole-2-thiol in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube. The choice of solvent is critical; one that slows the exchange is preferred.

-

Spectrometer Setup: Place the sample in the NMR spectrometer. Ensure the probe is properly tuned and the magnetic field is shimmed for optimal resolution at room temperature.

-

Initial Spectrum: Acquire a standard ¹H-NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

-

Low-Temperature Acquisition: Gradually lower the probe temperature in controlled increments (e.g., 10-15 K steps). Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before re-shimming and acquiring a new spectrum.

-

Identify Coalescence: Continue lowering the temperature until the broad, averaged signals begin to sharpen and resolve into distinct signals for the individual tautomers, or until the solvent freezing point is approached. Note the temperature at which the key signals (e.g., aromatic protons C4-H/C7-H) coalesce.

-

Data Analysis:

-

Use the coalescence temperature (Tc) and the frequency separation of the resolved signals (Δν in Hz) to calculate the free energy of activation (ΔG‡) for the tautomeric interchange using the appropriate equations for dynamic NMR.

-

At temperatures below coalescence, integrate the distinct signals to determine the equilibrium constant (K) and subsequently calculate ΔG°, ΔH°, and ΔS°.

-

Causality and Trustworthiness: This method is self-validating. The systematic change in spectral features (broadening, coalescence, sharpening) as a function of temperature provides direct, physical evidence of a dynamic process. The reproducibility of the coalescence temperature and the consistency of the calculated thermodynamic parameters ensure the trustworthiness of the results.

Protocol 2: Solvent-Dependent UV-Vis Spectroscopic Analysis

Objective: To qualitatively and semi-quantitatively assess the influence of solvent polarity on the position of the tautomeric equilibrium.

Methodology:

-

Solvent Selection: Choose a series of spectrograde solvents with a wide range of polarities (e.g., cyclohexane, dioxane, chloroform, ethanol, water).

-

Stock Solution: Prepare a concentrated stock solution of the compound in a solvent in which it is highly soluble (e.g., methanol or DMSO).

-

Sample Preparation: Create a series of dilute solutions of identical concentration (e.g., 1 x 10⁻⁵ M) in each of the selected solvents using the stock solution. Ensure the final concentration of the stock solvent is negligible (<1%).

-

Spectral Acquisition: Using a dual-beam UV-Vis spectrophotometer, record the absorption spectrum for each solution over a range of 200-500 nm, using the respective pure solvent as a blank.

-

Data Analysis:

-

Overlay the spectra obtained from the different solvents.

-

Identify and tabulate the λₘₐₓ for the n→π* transition (thione form, >300 nm) in each solvent.

-

Analyze the trend: a shift in absorbance intensity towards the longer wavelength band in more polar solvents indicates stabilization of the thione tautomer.

-

If molar extinction coefficients for both pure tautomers are known or can be estimated, the tautomeric ratio in each solvent can be calculated.

-

Conclusion

The tautomerism of N-substituted benzimidazole-2-thiols is a defining characteristic of this important molecular scaffold. While a dynamic equilibrium between the thiol and thione forms exists, comprehensive analysis robustly demonstrates the overwhelming predominance of the thione tautomer in both solid and solution phases. This preference is governed by the inherent thermodynamic stability of the thioamide group and is further reinforced by polar environments. A multi-technique approach, combining the solution-state insights of NMR, the environmental sensitivity of UV-Vis, the solid-state clarity of IR and X-ray crystallography, and the theoretical validation of computational chemistry, is essential for a complete and authoritative characterization. For scientists in drug discovery and development, a thorough understanding and rigorous documentation of this tautomeric behavior are not merely academic exercises; they are critical prerequisites for predicting molecular interactions, ensuring structural integrity, and ultimately, designing effective and reliable therapeutic agents.

References

-

El-Sayed, E., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules. [Link]

-

Zhang, Y., et al. (2006). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. Magnetic Resonance in Chemistry. [Link]

-

Antonov, L., et al. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. [Link]

-

Antonov, L., et al. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. [Link]

-

Antonov, L., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. [Link]

-

Li, X., et al. (2009). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. Journal of Molecular Structure: THEOCHEM. [Link]

-

Yancheva, D., et al. (2007). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. ResearchGate. [Link]

-

Ellis, B., & Larkin, P. J. (1971). The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides. Journal of the Chemical Society B: Physical Organic. [Link]

-

Perez, M. A., & Elguero, J. (1982). 15N NMR: Iminothiol-thioamide tautomerism of 2-mercaptobenzazoles and 1-methyl-2-mercaptoimidazole. ResearchGate. [Link]

-

Garcia-Báez, E. V., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. [Link]

-

N.A. (n.d.). Thione–thiol tautomerism of I' and II'. ResearchGate. [Link]

-

Avcı, D., et al. (2018). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. ResearchGate. [Link]

-

Zubenko, A. D., et al. (2022). 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Al-Ostath, A., et al. (2024). Diverse biological activities of benzimidazole derivatives. ResearchGate. [Link]

-

El-Sayed, E., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. PubMed. [Link]

-

N.A. (n.d.). Tautomerism in aromatic heterocycles. Química Organica.org. [Link]

-

Anichina, K. K., et al. (2017). Tautomerism and isomerism in some antitrichinellosis active benzimidazoles: Morphological study in polarized light, quantum chemical computations. ResearchGate. [Link]

-

Elguero, J., et al. (2011). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. [Link]

-

Shablykin, O. V., et al. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. [Link]

-

El-Sayed, E., et al. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. ResearchGate. [Link]

-

Ríos-Guerra, F., et al. (2015). A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. Molecules. [Link]

-

N.A. (n.d.). Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. Sobiad. [Link]

-

Gür, M., et al. (2013). Studies of tautomerism in the azonaphthol derivatives of benzimidazoles. Bulgarian Chemical Communications. [Link]

-

Zubenko, A. D., et al. (2022). 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. IUCrData. [Link]

-

Jensen, K. A., & Pedersen, C. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica. [Link]

-

N.A. (n.d.). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Sci-Hub. [Link]

-

Chen, B. C., et al. (1982). Carbon–13 NMR studies of tautomerism in some 2-substituted imidazoles and benzimidazoles. Semantic Scholar. [Link]

-

El-Sayed, E., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. MDPI. [Link]

-

Lee, C. K., & Lee, I. H. (2001). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES. [Link]

-

Ali, M., et al. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. Bioorganic Chemistry. [Link]

-

Sharma, D., et al. (2016). Biological activities of benzimidazole derivatives: A review. Journal of Chemical and Pharmaceutical Research. [Link]

-

Reva, I., & Lapinski, L. (2020). Dual Photochemistry of Benzimidazole. Molecules. [Link]

-

Morkovnik, A. S., et al. (2013). Structure and tautomerism of 2-benzimidazolylthioureas. ResearchGate. [Link]

-

N.A. (n.d.). Tautomerization of benzimidazole. ResearchGate. [Link]

-

N.A. (2023). Novel Benzimidazol‐2‐Thione Derivatives: Synthesis, In Vitro Anticancer, Antimicrobial Activities, And In Silico Molecular Docking Study. ResearchGate. [Link]

-

Sedić, M., et al. (2020). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules. [Link]

-

Pandey, A., et al. (2019). (a) Tautomeric molecular structures of 2-mercaptobenzimidazole. (b) The... ResearchGate. [Link]

-

N.A. (n.d.). IR spectra of benzimidazole and the complexes. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. isca.me [isca.me]

- 3. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tautomerism in aromatic heterocycles [quimicaorganica.org]

- 5. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. jocpr.com [jocpr.com]

- 19. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.iucr.org [journals.iucr.org]

The Crystalline Blueprint: An In-depth Technical Guide to the Structural Analysis of 1-Allyl-1H-benzimidazole-2-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract